Bis(4-bromophenyl) benzene-1,4-dicarboxylate
Overview
Description
Bis(4-bromophenyl) benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of two bromophenyl groups attached to a benzene ring, which is further substituted with two ester groups at the 1 and 4 positions. The molecular structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions, and further oxidation can yield corresponding anhydrides or other oxidized products.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide in aqueous media are employed.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like tetrahydrofuran (THF) are typical.
Major Products
Substitution Products: New derivatives with different substituents replacing the bromine atoms.
Hydrolysis Products: Benzene-1,4-dicarboxylic acid and 4-bromophenol.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Bis(4-bromophenyl) benzene-1,4-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl) benzene-1,4-dicarboxylate is primarily related to its ability to interact with specific molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s aromatic structure and functional groups enable it to participate in diverse chemical pathways, influencing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: Similar in structure but lacks the ester groups, making it less reactive in certain chemical reactions.
2,5-Bis(4-bromophenyl)-p-xylene: Contains additional methyl groups, which can influence its physical properties and reactivity.
4,4’-Diiodobiphenyl: Similar aromatic structure but with iodine substituents, affecting its reactivity and applications.
Uniqueness
Bis(4-bromophenyl) benzene-1,4-dicarboxylate is unique due to the presence of both bromophenyl and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, research, and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
bis(4-bromophenyl) benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGWSHGSOVTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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